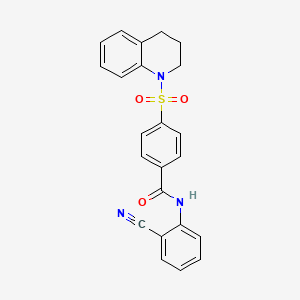
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (NCPTQ) is a synthetic organic compound that has been studied for its potential applications in laboratory experiments and scientific research. NCPTQ has a wide range of properties, including its ability to act as a catalyst, its ability to form complexes with metal ions, and its ability to interact with proteins. NCPTQ has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
科学研究应用
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its potential applications in scientific research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to act as a catalyst in various reactions, including the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its ability to interact with proteins and other molecules, which can be used to study the structure and function of proteins.
作用机制
The mechanism of action of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide acts as a catalyst in various reactions by forming complexes with metal ions and interacting with proteins and other molecules. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is also believed to have an affinity for certain molecules, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its biochemical and physiological effects. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been shown to have an inhibitory effect on the growth of certain types of bacteria. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain types of cancer cells.
实验室实验的优点和局限性
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several advantages for laboratory experiments. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively easy to synthesize, and it can be used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has an affinity for certain molecules, which can be used to study the structure and function of proteins. However, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several limitations, such as its potential toxicity and its potential to interfere with certain biochemical and physiological processes.
未来方向
There are a number of potential future directions for N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the structure and function of proteins, as well as to study the properties of metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the biochemical and physiological effects of certain compounds and drugs. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could also be used to study the potential therapeutic effects of certain compounds and drugs. Finally, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to develop new catalysts for various reactions, such as the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides.
合成方法
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be synthesized using a variety of methods, including a reaction between a sulfonyl chloride and a quinoline derivative, a reaction between a sulfonyl chloride and a phenylhydrazine, and a reaction between a sulfonyl chloride and a nitrile. The synthesis of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively simple and can be accomplished in a few steps.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c24-16-19-7-1-3-9-21(19)25-23(27)18-11-13-20(14-12-18)30(28,29)26-15-5-8-17-6-2-4-10-22(17)26/h1-4,6-7,9-14H,5,8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZNLUTVPBQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)

![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)
![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)
![3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6582893.png)
![2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole](/img/structure/B6582900.png)
![N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6582917.png)
![ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6582938.png)
![N-(3-methylbutyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582944.png)